molecular formula C7H3NO4-2 B1229872 Pyridine-3,5-dicarboxylate

Pyridine-3,5-dicarboxylate

Cat. No. B1229872
M. Wt: 165.1 g/mol
InChI Key: MPFLRYZEEAQMLQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dinicotinate(2-) is a pyridinedicarboxylate. It is a conjugate base of a dinicotinate(1-).

Scientific Research Applications

Hydrogen Bond Studies

Pyridine-3,5-dicarboxylate has been extensively studied for its unique hydrogen bonding properties. For instance, Cowan et al. (2005) conducted variable-temperature neutron diffraction studies on pyridine-3,5-dicarboxylic acid. They found significant temperature-dependent proton migration in its hydrogen bonds, which can be crucial for understanding molecular interactions in various chemical and biological processes (Cowan et al., 2005).

Coordination Chemistry

In coordination chemistry, pyridine-3,5-dicarboxylate plays a significant role. Lin et al. (2009) synthesized lanthanide(III) complexes containing pyridine-3,5-dicarboxylic acid and oxalic acid ligands, forming 3-D coordination networks. This work demonstrates the potential of pyridine-3,5-dicarboxylate in constructing complex molecular architectures (Lin et al., 2009).

Metal-Organic Frameworks (MOFs)

Pyridine-3,5-dicarboxylate is also utilized in the development of metal-organic frameworks. For example, Lu et al. (2006) investigated how water content influences the self-assembly of MOFs based on pyridine-3,5-dicarboxylate. Their findings highlight the versatility of pyridine-3,5-dicarboxylate in forming various structural topologies in MOF chemistry (Lu et al., 2006).

Luminescence Studies

Pyridine-3,5-dicarboxylate derivatives have been explored for their luminescent properties. George et al. (2006) studied europium(III) pyridine-2,6-dicarboxylate complexes, focusing on the sensitization of Eu3+ ion and its potential application in biological systems (George et al., 2006).

Synthesis and Characterization

Several studies have been conducted on the synthesis and characterization of compounds involving pyridine-3,5-dicarboxylate. Zou and Jiang (2008) developed a green method for synthesizing dimethyl pyridine-3,5-dicarboxylate, highlighting its potential in organic chemistry and materials science (Zou & Jiang, 2008).

properties

Product Name

Pyridine-3,5-dicarboxylate

Molecular Formula

C7H3NO4-2

Molecular Weight

165.1 g/mol

IUPAC Name

pyridine-3,5-dicarboxylate

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12)/p-2

InChI Key

MPFLRYZEEAQMLQ-UHFFFAOYSA-L

SMILES

C1=C(C=NC=C1C(=O)[O-])C(=O)[O-]

Canonical SMILES

C1=C(C=NC=C1C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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